N,N'''-1,6-Hexanediylbisguanidine dihydrochloride N,N'''-1,6-Hexanediylbisguanidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 7356-81-2
VCID: VC16529480
InChI: InChI=1S/C8H20N6.2ClH/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;;/h1-6H2,(H4,9,10,13)(H4,11,12,14);2*1H
SMILES:
Molecular Formula: C8H22Cl2N6
Molecular Weight: 273.20 g/mol

N,N'''-1,6-Hexanediylbisguanidine dihydrochloride

CAS No.: 7356-81-2

Cat. No.: VC16529480

Molecular Formula: C8H22Cl2N6

Molecular Weight: 273.20 g/mol

* For research use only. Not for human or veterinary use.

N,N'''-1,6-Hexanediylbisguanidine dihydrochloride - 7356-81-2

Specification

CAS No. 7356-81-2
Molecular Formula C8H22Cl2N6
Molecular Weight 273.20 g/mol
IUPAC Name 2-[6-(diaminomethylideneamino)hexyl]guanidine;dihydrochloride
Standard InChI InChI=1S/C8H20N6.2ClH/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;;/h1-6H2,(H4,9,10,13)(H4,11,12,14);2*1H
Standard InChI Key NXWPVVJWQXXMDR-UHFFFAOYSA-N
Canonical SMILES C(CCCN=C(N)N)CCN=C(N)N.Cl.Cl

Introduction

Chemical Structure and Nomenclature

N,N'''-1,6-Hexanediylbisguanidine dihydrochloride (CAS: 27083-27-8) has the molecular formula (C10H18N8\cdot2HCl\text{(C}_{10}\text{H}_{18}\text{N}_8\text{) \cdot 2HCl}, with a molar mass of 402.27 g/mol. The structure consists of a 1,6-hexanediyl chain (CH2)6-\text{CH}_2)_6-) connecting two guanidine moieties, each substituted with a cyano group (C≡N-\text{C≡N}) at the N'-position. The protonation of both guanidine groups by hydrochloric acid results in a dihydrochloride salt, enhancing solubility in polar solvents such as water and ethanol .

Key structural features include:

  • Guanidine groups: Each guanidine unit contains three nitrogen atoms, enabling hydrogen bonding and coordination chemistry.

  • Hexanediyl spacer: The aliphatic chain provides flexibility and influences the compound’s conformational dynamics.

  • Cyanoguanidine functionality: The cyano group modifies electronic properties, increasing stability under acidic conditions .

Synthesis and Optimization

Industrial Synthesis Methods

The synthesis of N,N'''-1,6-Hexanediylbisguanidine dihydrochloride typically involves the reaction of hexamethylenediamine dihydrochloride with sodium dicyanamide in a solvent system. A patented method (CN102993057B) outlines the following optimized procedure :

ParameterCondition
Solventn-Butanol/water (100:0.5–100:4 v/v)
Molar Ratio1:1.6–1:2.4 (diamine:dicyanamide)
Temperature100–140°C
Reaction Time2–7 hours
CatalystPEG400 (0.1–4 mol%)
Yield85–92%

This method avoids toxic solvents and reduces reaction time compared to earlier approaches, which required 16-hour refluxes in isopropanol . Post-synthesis purification involves solvent removal under vacuum, washing with cold ethanol, and vacuum drying to achieve >98% purity .

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where the amine groups of hexamethylenediamine attack the electrophilic carbon of dicyanamide. Phase-transfer catalysts like PEG400 facilitate interfacial interactions, accelerating the reaction kinetics .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (≥50 g/L at 25°C), moderately soluble in methanol and ethanol, insoluble in nonpolar solvents .

  • Thermal Stability: Decomposes above 250°C without melting, as confirmed by thermogravimetric analysis (TGA).

  • pH Sensitivity: Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media, releasing cyanoguanidine derivatives .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (D2_2O, 400 MHz) shows signals at δ 3.2 ppm (m, 4H, –NH2+_2^+), 2.8 ppm (t, 4H, –CH2_2–NH), and 1.4 ppm (m, 8H, aliphatic –CH2_2–) .

  • IR: Peaks at 2200 cm1^{-1} (C≡N stretch), 1650 cm1^{-1} (C=N stretch), and 1550 cm1^{-1} (N–H bend) .

Applications and Industrial Relevance

Antimicrobial Agent

The compound serves as a precursor in synthesizing chlorhexidine, a broad-spectrum antiseptic. Its guanidine groups disrupt microbial cell membranes, leading to bactericidal effects . Recent studies demonstrate efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .

Polymer Chemistry

Polymerization with 1,6-hexanediamine yields cationic polymers used in water treatment for removing anionic contaminants (e.g., phosphates, sulfates). These polymers exhibit 90–95% removal efficiency at 50 ppm concentrations .

Organic Synthesis

As a bifunctional reagent, the compound participates in:

  • Cross-coupling reactions: Forms coordination complexes with transition metals (e.g., Pd, Cu) for catalytic applications.

  • Heterocycle synthesis: Reacts with ketones to generate imidazoline derivatives, useful in agrochemicals .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Features
N,N'-DiethylcyanoguanidineC6_6H12_{12}N4_4Herbicide; lacks hexanediyl spacer
Guanidine hydrochlorideCH6_6N3_3ClSimpler structure; lower thermal stability
Chlorhexidine gluconateC34_{34}H54_{54}Cl2_2N10_{10}O14_{14}Derived from parent compound; antiseptic

The hexanediyl chain in N,N'''-1,6-Hexanediylbisguanidine dihydrochloride enhances its solubility and reactivity compared to simpler guanidine derivatives .

Future Research Directions

  • Drug Delivery Systems: Exploring its use as a cationic carrier for nucleic acid delivery.

  • Advanced Materials: Functionalizing metal-organic frameworks (MOFs) for gas storage applications.

  • Environmental Remediation: Optimizing polymer composites for heavy metal sequestration.

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